![molecular formula C8H12ClN5 B13544605 1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride is a compound belonging to the class of bipyrazoles. Bipyrazoles are heterocyclic compounds containing two pyrazole rings. This specific compound is characterized by the presence of two methyl groups and an amine group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Coupling of Pyrazole Rings: The next step is the coupling of two pyrazole rings. This can be done using a coupling agent such as a halogenated compound or through a cyclization reaction.
Introduction of Methyl Groups: Methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, inhibiting their function by binding to the active site or allosteric sites.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-dimethyl-1H,1’H-[3,3’-bipyrazol]-5-aminehydrochloride
- 1,1’-dimethyl-1H,1’H-[4,4’-bipyrazol]-5-aminehydrochloride
Comparison
Compared to its analogs, 1,1’-dimethyl-1H,1’H-[3,4’-bipyrazol]-5-aminehydrochloride exhibits unique properties due to the specific positioning of the pyrazole rings and the amine group. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H12ClN5 |
|---|---|
Peso molecular |
213.67 g/mol |
Nombre IUPAC |
2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H11N5.ClH/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7;/h3-5H,9H2,1-2H3;1H |
Clave InChI |
IJVCWZFXCPGWTH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=NN(C(=C2)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


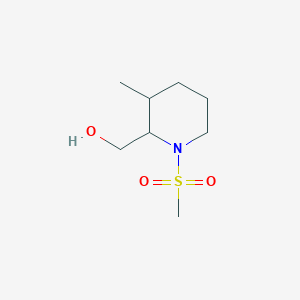
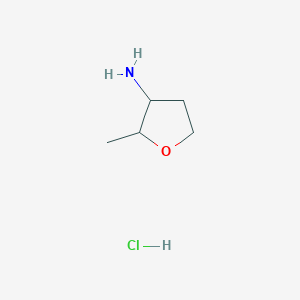
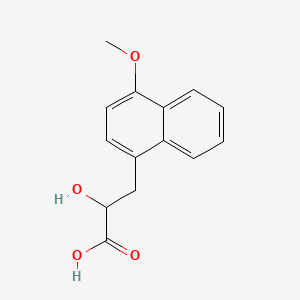
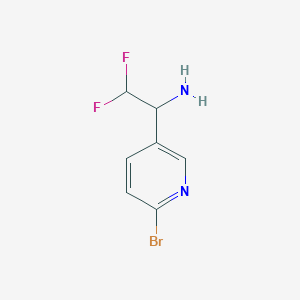
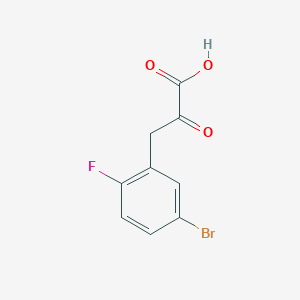
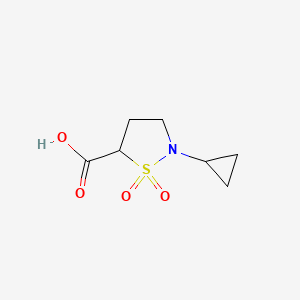

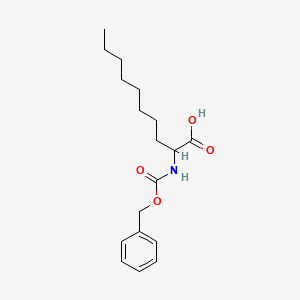
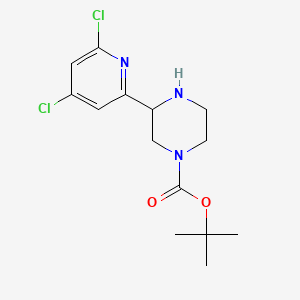
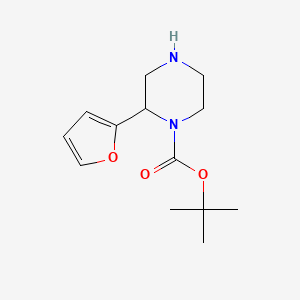
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)


![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
